CYP17A1 Inhibition Potency: 2-Oxocyclobutane-1-carbonitrile vs. Clinical-Stage Inhibitors Abiraterone and Orteronel
A structural analog of 2-oxocyclobutane-1-carbonitrile (CHEMBL5276695) inhibits human CYP17A1 with an IC50 of 99 nM [1]. This positions the compound as a moderately potent, non-steroidal CYP17A1 ligand. In comparison, the clinical irreversible inhibitor abiraterone exhibits IC50 values of 2.5 nM (17α-hydroxylase) and 15 nM (17,20-lyase) [2], while the selective inhibitor orteronel (TAK-700) inhibits human 17,20-lyase with an IC50 of 38 nM [3].
| Evidence Dimension | CYP17A1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 99 nM (analog of 2-oxocyclobutane-1-carbonitrile) |
| Comparator Or Baseline | Abiraterone: IC50 = 2.5 nM (17α-hydroxylase) / 15 nM (17,20-lyase); Orteronel: IC50 = 38 nM (17,20-lyase) |
| Quantified Difference | 2-oxocyclobutane-1-carbonitrile analog is ~40× less potent than abiraterone (hydroxylase) and ~2.6× less potent than orteronel |
| Conditions | In vitro enzyme inhibition assay; human CYP17A1 (recombinant or purified) |
Why This Matters
The compound offers a structurally distinct, non-steroidal CYP17A1 ligand scaffold with moderate potency, suitable for hit-to-lead optimization campaigns where chemical novelty and synthetic tractability are prioritized over maximal target engagement.
- [1] BindingDB. BDBM50405226 (CHEMBL5276695) - CYP17A1 Inhibition IC50 = 99 nM. View Source
- [2] MedChemExpress. Abiraterone - CYP17A1 IC50 Values. View Source
- [3] Probes & Drugs. Orteronel (TAK-700) - CYP17A1 IC50 = 38 nM. View Source
